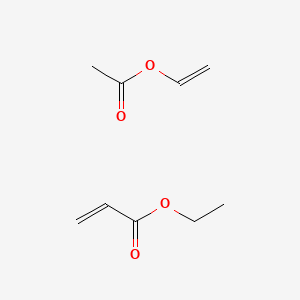
Vinyl acetate ethyl acrylate
カタログ番号 B8748617
分子量: 186.20 g/mol
InChIキー: RQOGVELQGMBDGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04248746
Procedure details


Finely divided vinyl acetate-ethyl acrylate copolymer is prepared exactly as described in Example 1 except that in place of vinyl acetate there is used a 60:40 mixture of vinyl acetate and ethyl acrylate. The postheating time is extended to 2-1/2 hours at 80° C. followed by distillation to remove 66.5 parts of a mixture of unreacted monomer and solvent. The resulting dispersion contains 53.6% solids and has a particle size of 0.43 micron. The polymer has a reduced specific viscosity of 1.24 which indicates a molecular weight above 100,000 and has a glass transition temperature of 0° C.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9]>>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The postheating time is extended to 2-1/2 hours at 80° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
66.5 parts of a mixture of unreacted monomer and solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC=C.C(C=C)(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
